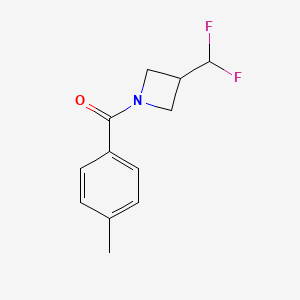

3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine

Description

Properties

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c1-8-2-4-9(5-3-8)12(16)15-6-10(7-15)11(13)14/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIFANFKXILHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached via a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

Oxidation: Products include p-toluic acid or p-tolualdehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

Chemical Biology: The compound can serve as a probe for studying biological processes involving difluoromethylated molecules.

Industrial Chemistry: It can be employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the azetidine ring can contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s analogs differ primarily in substituents on the azetidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The benzoyl group in the target compound increases logP compared to the sulfonyl analog, favoring passive diffusion across membranes. The cyclobutane dicarboxylate analog, with ester groups, exhibits intermediate logP .

- Solubility : The hydrochloride salt (CAS: 1354792-76-9) offers superior aqueous solubility (>50 mg/mL) due to ionic character, whereas the benzoyl and sulfonyl analogs show lower solubility (<10 mg/mL) .

- Metabolic Stability: Difluoromethyl substitution reduces oxidative metabolism in cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., methyl or hydroxymethyl derivatives) .

Biological Activity

3-(Difluoromethyl)-1-(4-methylbenzoyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: CHFN\O

Molecular Weight: 223.20 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the formation of the azetidine ring followed by the introduction of the difluoromethyl and benzoyl groups. Optimization of reaction conditions is crucial for maximizing yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or alter cellular signaling pathways, leading to various therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects: Investigations have revealed that it may reduce inflammation markers, suggesting utility in treating inflammatory diseases.

Case Studies

-

Anticancer Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, with IC values in the low micromolar range. -

Antimicrobial Assessment:

In vitro tests assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. -

Anti-inflammatory Research:

The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. Results indicated a dose-dependent reduction in nitric oxide levels, supporting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Overview

| Activity Type | Model/System | Observed Effect | IC/MIC |

|---|---|---|---|

| Anticancer | MDA-MB-231 cells | Inhibition of cell growth | ~5 µM |

| Antimicrobial | S. aureus | Bacterial growth inhibition | 32 µg/mL |

| Anti-inflammatory | Macrophages (LPS model) | Reduction in NO production | Dose-dependent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling azetidine precursors with fluorinated and benzoyl derivatives. For example, the use of polar aprotic solvents (e.g., DMF or DMSO) enhances nucleophilicity during azetidine ring functionalization . Catalytic methods, such as Pd-mediated cross-coupling, may improve efficiency for introducing the 4-methylbenzoyl group. Post-synthetic purification via chromatography or crystallization is critical to achieve >95% purity, as noted in analogous azetidine syntheses .

Q. How can the structural conformation and electronic properties of this compound be characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs for refinement) provides precise bond lengths and angles, particularly for the strained azetidine ring . Spectroscopic techniques like -NMR and IR spectroscopy are essential for tracking fluorinated groups and carbonyl vibrations, respectively. Computational methods (e.g., DFT) supplement experimental data by modeling electron distribution around the difluoromethyl moiety .

Q. What are the common chemical reactions involving the azetidine ring in this compound, and how do substituents affect reactivity?

- Methodological Answer : The azetidine ring undergoes nucleophilic ring-opening reactions under acidic or basic conditions. For instance, reaction with thiols or amines at elevated temperatures (80–100°C) can yield functionalized amines. The electron-withdrawing benzoyl group stabilizes the ring, while the difluoromethyl substituent increases electrophilicity at the adjacent carbon .

Advanced Research Questions

Q. How can computational chemistry predict the biological interactions of this compound, and what are the limitations of current models?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations model interactions with targets such as enzymes or receptors. For example, the 4-methylbenzoyl group may occupy hydrophobic pockets in binding sites. However, solvent effects and conformational flexibility of the azetidine ring are often underrepresented in simulations, requiring experimental validation via SPR or ITC .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar azetidine derivatives?

- Methodological Answer : Discrepancies in IC values or binding affinities may arise from assay conditions (e.g., buffer pH, temperature). Meta-analyses comparing data across studies should normalize variables like cell line specificity (e.g., HEK293 vs. HeLa) and control for impurities via HPLC-MS . For example, a derivative with a triazole addition showed 10-fold higher stability in serum, explaining its enhanced activity in vivo .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer : Systematic substitution of the benzoyl (e.g., replacing 4-methyl with 4-cyano) or difluoromethyl group (e.g., trifluoromethyl) alters logP and metabolic stability. In vitro ADME assays (e.g., microsomal stability tests) quantify oxidation rates, while in vivo PK studies in rodents track bioavailability. A study on 1-(3-fluoro-4-methoxybenzoyl)azetidine demonstrated that methoxy groups reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.